Compound Description: (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine is a novel N-pyrazolyl imine synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor developed to minimize cutaneous toxicity. It exhibits low activity in inducing HaCaT (human keratinocyte cell line) apoptosis and possesses excellent anticancer cell proliferation potency. []
Compound Description: This series of compounds represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They display nanomolar potency and exhibit improved metabolic stability compared to prototypical urea-based GIRK activators. []
Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator developed to mitigate the hypoglycemia risk associated with "full" GK activators. It demonstrated promising efficacy in preclinical studies for treating type 2 diabetes. []
Compound Description: This compound is a potent neutrophil elastase inhibitor with improved physical properties in its tosylate salt form. It was under development by AstraZeneca as a potential therapeutic. []
Compound Description: This teraryl oxazolidinone compound exhibits potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its phosphate salt form exhibits high water solubility, benefiting in vivo studies. []
Compound Description: APD791 acts as a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It demonstrates potent antiplatelet activity and is orally bioavailable, making it a potential treatment for arterial thrombosis. [, ]
Compound Description: This series of compounds demonstrated positive allosteric modulation of the metabotropic glutamate-5 receptor (mGluR5) subtype. Substitutions on the benzamide and phenyl rings significantly influenced their potency and binding affinity. []
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery. It showed efficacy in preclinical models of choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.